molecular formula C10H15NO3S B2678639 1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 2361657-48-7

1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

Cat. No. B2678639
M. Wt: 229.29
InChI Key: KAGZECPUSBXPBB-UHFFFAOYSA-N
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Description

The compound “1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one” is a derivative of 2,7-diazaspiro[3.5]nonan-2-yl prop-2-en-1-one . It has been identified as a potent covalent inhibitor against KRAS G12C, a protein that plays a key role in cellular proliferation and differentiation . The compound binds in the switch-II pocket of KRAS G12C .


Synthesis Analysis

The synthesis of this compound involves structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The lead compound was further optimized, leading to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using X-ray complex structural analysis . The compound binds in the switch-II pocket of KRAS G12C .


Chemical Reactions Analysis

The compound acts as a covalent binder to the KRAS protein at a mutated cysteine residue (G12C), which is effective for the treatment of solid tumors .


Physical And Chemical Properties Analysis

The compound is a derivative of 2,7-diazaspiro[3.5]nonan-2-yl prop-2-en-1-one . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved sources.

Future Directions

The compound has shown promising results in the treatment of solid tumors due to its ability to inhibit the RAS protein . Future research may focus on further optimizing the compound and conducting more extensive in vivo studies to assess its therapeutic potential.

properties

IUPAC Name

1-(7,7-dioxo-7λ6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-2-9(12)11-7-10(8-11)3-5-15(13,14)6-4-10/h2H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZECPUSBXPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(C1)CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-enoyl)-7lambda6-thia-2-azaspiro[3.5]nonane-7,7-dione

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